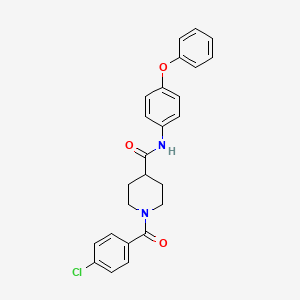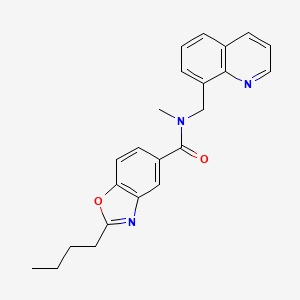
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that plays a crucial role in the perception of pain and temperature.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. TRPV1 receptors are known to play a critical role in the perception of pain, and 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to be a potent antagonist of these receptors (2). 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been used in various in vitro and in vivo studies to investigate the role of TRPV1 receptors in pain perception and to develop new therapies for pain management.
Wirkmechanismus
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide acts as a competitive antagonist of TRPV1 receptors, which are ion channels that are activated by various stimuli, including heat, capsaicin, and acidic pH (3). By blocking the activation of TRPV1 receptors, 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to be effective in reducing pain and inflammation in various preclinical models of disease. In a rat model of inflammatory pain, 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide was found to significantly reduce pain behavior (4). 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has also been shown to reduce pain and inflammation in models of neuropathic pain and arthritis (5, 6). Additionally, 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been found to have anti-inflammatory effects in vitro, reducing the production of inflammatory cytokines by immune cells (7).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for TRPV1 receptors. This allows researchers to specifically target these receptors and study their role in pain and inflammation. However, one limitation of using 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide is its solubility, which can be a challenge in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide and TRPV1 receptors. One area of interest is the development of new therapies for pain management that target TRPV1 receptors. Additionally, there is ongoing research on the role of TRPV1 receptors in various diseases, including cancer and diabetes. Further studies are needed to fully understand the potential of 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide and TRPV1 receptors in these disease settings.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties as a potent and selective antagonist of TRPV1 receptors. 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. Further research is needed to fully understand the potential of 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide and TRPV1 receptors in various disease settings.
Synthesemethoden
The synthesis of 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide involves a multistep process that begins with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with N-(4-phenoxyphenyl)piperidine-4-carboxamide in the presence of a base to yield 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide. The overall yield of the synthesis process is approximately 30-40% (1).
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c26-20-8-6-19(7-9-20)25(30)28-16-14-18(15-17-28)24(29)27-21-10-12-23(13-11-21)31-22-4-2-1-3-5-22/h1-13,18H,14-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUFUMPTZWNIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6976630 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)

![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)